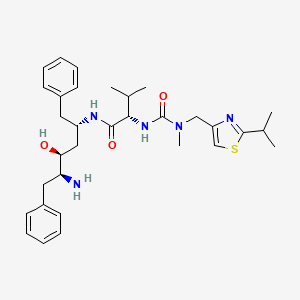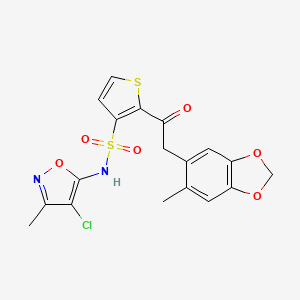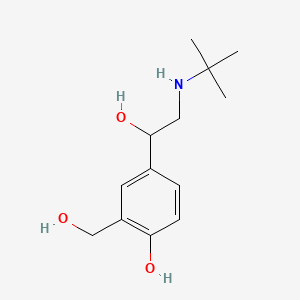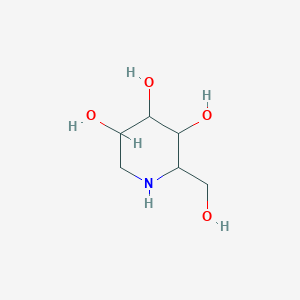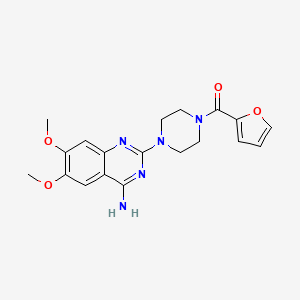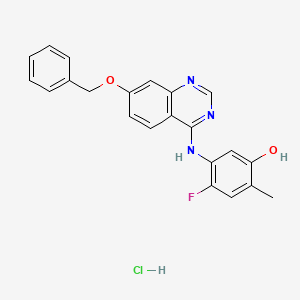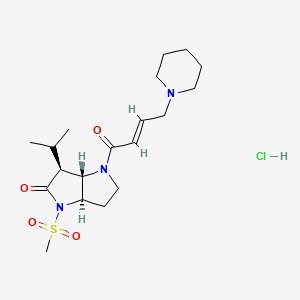
(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
描述
This compound contains several functional groups including an amino group (-NH2), a phenyl group (a variant of a benzene ring), and a phosphonic acid group (-PO3H2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the phenyl group could potentially introduce aromatic character into the molecule .Chemical Reactions Analysis
The amino and phosphonic acid groups are both reactive and could participate in a variety of chemical reactions. For example, the amino group could engage in reactions like amide bond formation, while the phosphonic acid group could participate in esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and phosphonic acid groups could make this compound soluble in water .科学研究应用
Sphingosine-1-Phosphate Receptor Antagonist
W146 is a potent sphingosine-1-phosphate receptor S1P1 selective antagonist . It displays no effect at S1P2, S1P3, or S1P5 . This makes it a valuable tool in studying the role of S1P1 in various biological processes.
Enhancing Capillary Leakage
W146 has been found to enhance capillary leakage . This could have implications in understanding and treating conditions related to capillary permeability.
Restoring Lymphocyte Egress
W146 has been shown to restore lymphocyte egress in vivo . This suggests potential applications in immunology and the treatment of immune-related disorders.
Studying Human Bone Marrow Derived Mesenchymal Stem Cells (hMSCs)
W146 has been used to verify the mode of action of sphingosine-1-phosphate (S1P) in human bone marrow derived mesenchymal stem cells (hMSCs) . This could have implications in stem cell research and regenerative medicine.
Studying Primary Human Hepatogenic Profibrotic Cells (hHPCs)
W146 has also been used to study primary human hepatogenic profibrotic cells (hHPCs) . This could be important in understanding liver diseases and developing potential treatments.
Studying Oxidative Stress and Drug Treatment in Granulosa Cells
W146 has been used to study oxidative stress and drug treatment in granulosa cells . This could have implications in reproductive biology and fertility treatments.
Evaluating Effects on Transendothelial Electrical Resistance (TEER)
W146 has been used to evaluate its effects on transendothelial electrical resistance (TEER) . This could be important in understanding endothelial barrier function and related diseases.
Blood Lymphopenia and Lung Edema in Mice
W146 hydrate functions as an orthosteric antagonist and is associated with blood lymphopenia and lung edema in mice . This suggests potential applications in understanding and treating these conditions.
作用机制
W146, also known as [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid or ®-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1) .
Target of Action
The primary target of W146 is the sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G protein-coupled receptor involved in various cellular processes, including cell proliferation, migration, and inflammation .
Mode of Action
W146 acts as an orthosteric antagonist of S1PR1 . It competes with the natural ligand, sphingosine-1-phosphate (S1P), for binding to the receptor, thereby inhibiting the activation of S1PR1 . This results in the modulation of downstream signaling pathways that are normally activated by S1P .
Biochemical Pathways
The antagonism of S1PR1 by W146 affects various biochemical pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key player in many cellular processes, including cell growth and apoptosis . Moreover, W146 can influence the sphingolipid signaling pathway, which plays a crucial role in cellular processes such as cell growth, survival, and immune cell trafficking .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of W146 are not readily available, it’s known that the compound is soluble in methanol with 0.1% TFA . This suggests that W146 could be administered orally or intravenously, and its solubility could potentially enhance its bioavailability.
Result of Action
The antagonism of S1PR1 by W146 has several molecular and cellular effects. It has been shown to enhance capillary leakage and restore lymphocyte egress in vivo . In a study on a chronic migraine model, W146 was found to alleviate central sensitization and inhibit microglia activity via the STAT3 signaling pathway .
安全和危害
属性
IUPAC Name |
[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425901 | |
| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid | |
CAS RN |
909725-61-7 | |
| Record name | P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is W146, and what is its primary mechanism of action?
A1: W146 is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to S1PR1 and blocking the binding of its natural ligand, sphingosine-1-phosphate (S1P). This blockade prevents S1P-mediated downstream signaling. [, , , , , , , , , , , , , , , , , ]
Q2: How does W146 compare to other S1PR modulators, such as FTY720 (fingolimod)?
A2: Unlike FTY720, which acts as a functional antagonist by inducing S1PR1 internalization and degradation, W146 is a competitive antagonist that directly blocks S1P binding without causing receptor internalization. [, , , , , ] This difference in mechanism may result in distinct downstream effects and potentially different clinical applications.
Q3: Which cell types and tissues have shown to be affected by W146 treatment in research?
A3: Studies have investigated the effects of W146 on various cell types, including:
- Lymphocytes: W146 induces lymphopenia by blocking S1P1-mediated lymphocyte egress from lymph nodes. []
- Dendritic Cells: W146 can prevent S1P1 agonist-induced inhibition of interferon-α production in plasmacytoid dendritic cells. []
- Brain Microvascular Endothelial Cells: W146 reverses the protective effects of ozanimod (an S1PR1 agonist) against ischemia-induced injury in these cells, suggesting S1PR1 dependency in ozanimod's mechanism. []
- Renal Cortical Collecting Duct Cells: W146 blocks the inhibitory effect of S1P on aldosterone-induced epithelial sodium channel activity. []
- Retina Müller Glial Cells: W146 does not inhibit S1P-induced migration of these cells, suggesting involvement of other S1PR subtypes. []
- Human Articular Chondrocytes: W146 inhibits the anti-inflammatory effects of S1P, implicating S1P1 in mediating these effects. []
- Hepatic Stellate Cells: W146, along with S1PR1 silencing, abrogates S1P-induced migration and fibrogenic activity. []
Q4: What is the role of S1PR1 in regulating endothelial barrier function, and how does W146 contribute to understanding this role?
A4: S1PR1 plays a crucial role in maintaining endothelial barrier integrity. [, , , ] W146 has been instrumental in dissecting the role of S1PR1 in this process. For instance, in zebrafish, W146 disrupts venous endothelial barrier integrity, mimicking the effects of S1PR1 knockdown. [] This highlights the importance of S1PR1 in regulating vascular permeability.
Q5: How does W146 affect the production of cytokines and chemokines?
A5: W146 can modulate the inflammatory response by influencing cytokine and chemokine production:
- Inhibition of Anti-inflammatory Cytokines: In a study on paclitaxel-induced neuropathic pain, W146 reduced the production of anti-inflammatory cytokines IL-10 and IL-4 in the spinal cord. []
- Induction of Pro-inflammatory Cytokines: In the same study, W146 increased the production of pro-inflammatory cytokines TNF-α and IL-1β, suggesting a shift towards a pro-inflammatory state. []
Q6: What is the molecular formula and weight of W146?
A6: While the provided abstracts don't specify the exact molecular formula and weight of W146, these can be determined from its chemical name, (R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid. The molecular formula is C16H27N2O4P, and the molecular weight is 342.37 g/mol.
Q7: Is there any information available on the spectroscopic data or material compatibility of W146?
A7: The provided research abstracts primarily focus on the biological activity and mechanism of action of W146. They do not provide specific details regarding its spectroscopic data or material compatibility. Further research or manufacturer information would be necessary to obtain this data.
Q8: What are the potential therapeutic applications of W146 based on its mechanism of action?
A8: As a selective S1PR1 antagonist, W146 holds promise for therapeutic applications where blocking S1P1 signaling is beneficial. Research suggests potential applications in:
- Autoimmune Diseases: W146's ability to induce lymphopenia suggests potential in treating autoimmune conditions, although further research is needed. []
- Neuropathic Pain: Studies indicate that W146 can attenuate neuropathic pain induced by chemotherapy agents like paclitaxel, highlighting its potential as a therapeutic target for this debilitating condition. [, ]
- Other Conditions: Researchers are exploring W146's potential in various other conditions, including acute liver failure, diabetic nephropathy, and even stroke recovery. [, , ]
Q9: What are the key research tools and resources used in studying W146 and its effects?
A9: Research on W146 utilizes a diverse range of techniques and tools, including:
- Cell Culture Models: Researchers utilize various cell lines, including endothelial cells, lymphocytes, and neuronal cells, to investigate the cellular effects of W146. [, , , , , ]
- Animal Models: Rodent models, such as mice and rats, are employed to study the in vivo effects of W146 in different disease models, including neuropathic pain, stroke, and acute liver failure. [, , , , ]
- Molecular Biology Techniques: Techniques like Western blotting, PCR, and immunofluorescence are used to assess protein expression, gene regulation, and cellular localization of S1PR1 and downstream signaling molecules. [, , , , , , ]
- Pharmacological Tools: Selective agonists and antagonists of different S1PR subtypes, including W146, are essential tools for dissecting the specific roles of each receptor subtype in various biological processes. [, , , , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



